Cas no 2169469-06-9 (3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide)

3-Methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyrazine ring and a carboxamide functional group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its pyrazine moiety enhances binding affinity in target interactions, while the carboxamide group contributes to solubility and stability. The compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined synthetic pathway allows for high purity and scalability, ensuring reproducibility in industrial and academic applications. The structural versatility of this compound makes it a promising candidate for further derivatization in drug discovery.
3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide structure
2169469-06-9 structure
Product Name:3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide
CAS No:2169469-06-9
MF:C9H9N5O
MW:203.200660467148
CID:6482279
PubChem ID:165503497
Update Time:2025-10-28

3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide
    • EN300-1461114
    • 2169469-06-9
    • Inchi: 1S/C9H9N5O/c1-6-7(9(10)15)5-14(13-6)8-4-11-2-3-12-8/h2-5H,1H3,(H2,10,15)
    • InChI Key: QODSINRDXJGPQB-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN(C2C=NC=CN=2)N=C1C)N

Computed Properties

  • Exact Mass: 203.08070993g/mol
  • Monoisotopic Mass: 203.08070993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 86.7Ų

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Additional information on 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide

3-Methyl-1-(Pyrazin-2-Yl)-1H-Pyrazole-4-Carboxamide: A Comprehensive Overview

The compound 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide, with the CAS number 2169469-06-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery and material science. The structure of this compound is characterized by a pyrazole ring system, which is further substituted with a methyl group at position 3 and a pyrazine moiety at position 1. The carboxamide group at position 4 adds to its functional diversity, making it a promising candidate for various biological and chemical studies.

Recent studies have highlighted the potential of 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide as a bioactive molecule with potential applications in the development of novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential role in anti-inflammatory drug development. Additionally, the compound has shown moderate activity against certain cancer cell lines, indicating its potential in oncology research.

The synthesis of 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide involves a multi-step process that typically begins with the preparation of the pyrazole core. This is followed by functionalization at specific positions to introduce the methyl and pyrazine substituents. The final step involves the introduction of the carboxamide group, which is crucial for its biological activity. The synthesis process requires precise control over reaction conditions to ensure high yields and purity, making it a challenging yet rewarding endeavor for organic chemists.

In terms of structural analysis, the compound exhibits a rigid planar geometry due to the conjugation within the pyrazole and pyrazine rings. This planar structure enhances its ability to interact with biological targets, such as proteins and enzymes, which is critical for its pharmacological activity. Computational studies have revealed that the methyl group at position 3 plays a significant role in stabilizing these interactions, while the carboxamide group contributes to hydrogen bonding capabilities.

The pharmacokinetic properties of 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide have been studied in preclinical models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. These studies suggest that the compound has moderate bioavailability and exhibits selective tissue distribution, which is advantageous for targeted drug delivery. However, further research is required to optimize its pharmacokinetic properties for clinical applications.

From an environmental perspective, the ecological impact of 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide has been evaluated in aquatic toxicity studies. Results indicate that it has low toxicity towards aquatic organisms under standard test conditions, suggesting that it may pose minimal risk to ecosystems when used responsibly. This information is crucial for regulatory compliance and sustainable chemical management practices.

In conclusion, 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique structure, coupled with promising biological activity and favorable pharmacokinetic properties, positions it as a compelling candidate for further research and development. As advancements in synthetic chemistry and computational modeling continue to evolve, this compound may unlock new possibilities in drug discovery and beyond.

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